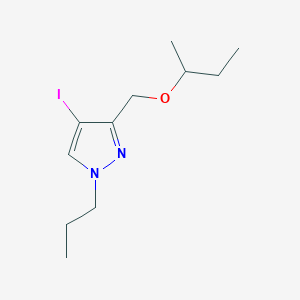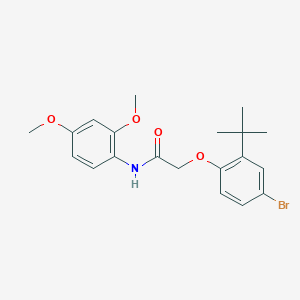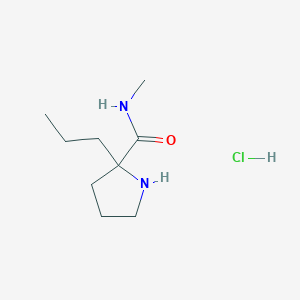
N-méthyl-2-propylpyrrolidine-2-carboxamide ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride is a chemical compound with the molecular formula C9H18N2O·HCl It is a hydrochloride salt form of N-Methyl-2-propylpyrrolidine-2-carboxamide, which is a derivative of pyrrolidine
Applications De Recherche Scientifique
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride typically involves the reaction of N-Methyl-2-propylpyrrolidine-2-carboxamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:
Starting Materials: N-Methyl-2-propylpyrrolidine-2-carboxamide and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with constant stirring.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride may involve large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency, yield, and purity, ensuring that the compound meets the required specifications for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2-propylpyrrolidine-2-carboxylic acid, while reduction could produce N-Methyl-2-propylpyrrolidine.
Mécanisme D'action
The mechanism of action of N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methylpyrrolidine-2-carboxamide
- N-Propylpyrrolidine-2-carboxamide
- N-Methyl-2-ethylpyrrolidine-2-carboxamide
Uniqueness
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research applications.
Propriétés
IUPAC Name |
N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLZHUKUXHGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
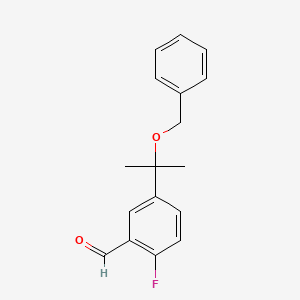
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
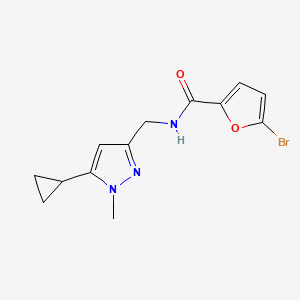
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)
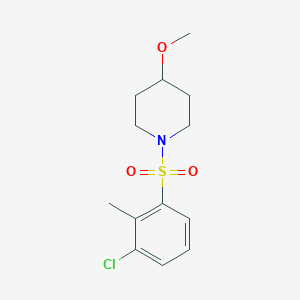
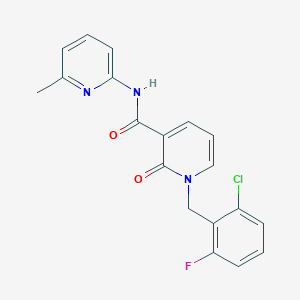
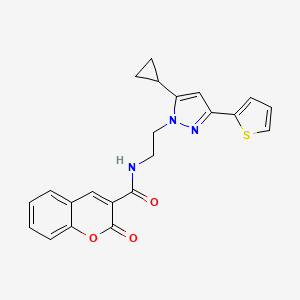
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)
![Methyl 4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2396581.png)
![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
